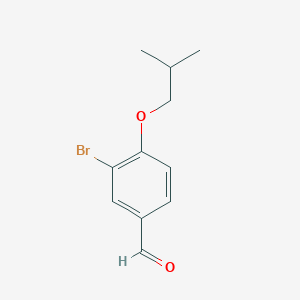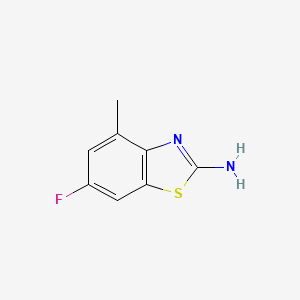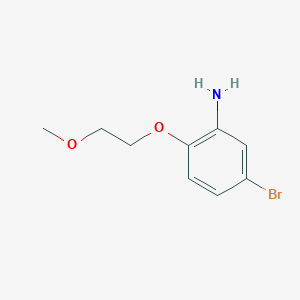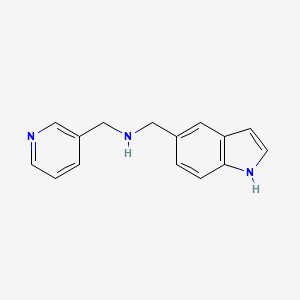
3-Bromo-4-isobutoxybenzaldehyde
概要
説明
3-Bromo-4-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and an isobutoxy group at the 4-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isobutoxybenzaldehyde typically involves the bromination of 4-isobutoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-4-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 3-Bromo-4-isobutoxybenzoic acid.
Reduction: Formation of 3-Bromo-4-isobutoxybenzyl alcohol.
科学的研究の応用
3-Bromo-4-isobutoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: As a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: As a precursor in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-4-isobutoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine atom and the aldehyde group. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity through covalent modification or non-covalent interactions .
類似化合物との比較
Similar Compounds
3-Bromobenzaldehyde: Lacks the isobutoxy group, making it less sterically hindered and more reactive in certain reactions.
4-Isobutoxybenzaldehyde: Lacks the bromine atom, making it less electrophilic and less reactive towards nucleophiles.
4-Bromobenzaldehyde: Lacks the isobutoxy group, making it more reactive but less versatile in synthetic applications.
Uniqueness
3-Bromo-4-isobutoxybenzaldehyde is unique due to the presence of both the bromine atom and the isobutoxy group. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis. Its dual functionality allows for selective reactions at different positions on the benzene ring, enabling the synthesis of a wide range of derivatives with diverse properties and applications.
特性
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYHTNZFODJWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B3313720.png)
![4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B3313734.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B3313742.png)
![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3313746.png)
![2-morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3313750.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3313757.png)
![(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3313774.png)
![5-{2-[(6-chloroquinolin-4-yl)methyl]-7-(cyclopropylmethyl)-5-methyl-4,6-dioxo-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidin-3-yl}-1-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B3313776.png)




![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B3313800.png)

